3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one
Beschreibung
This compound features a 1,4-dihydroquinolin-4-one core substituted with a benzenesulfonyl group at position 3, a 2,5-dimethylbenzyl group at position 1, and an ethoxy group at position 4.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-ethoxyquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4S/c1-4-31-21-12-13-24-23(15-21)26(28)25(32(29,30)22-8-6-5-7-9-22)17-27(24)16-20-14-18(2)10-11-19(20)3/h5-15,17H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXFTPUSAWUXHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Ethoxy Group: This step involves the ethylation of the quinoline core using ethyl iodide in the presence of a strong base like sodium hydride.
Attachment of the Phenylsulfonyl Group: This is typically done through sulfonylation using phenylsulfonyl chloride in the presence of a base such as pyridine.
Addition of the 2,5-Dimethylbenzyl Group: This final step involves a Friedel-Crafts alkylation reaction using 2,5-dimethylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative using hydrogenation catalysts such as palladium on carbon.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a tetrahydroquinoline derivative.
Substitution: Formation of various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest potential anticancer properties by inducing apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers, indicating possible applications in treating inflammatory diseases.
- Antioxidant Properties : Exhibits antioxidant activity beneficial for combating oxidative stress-related conditions.
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of 3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one against various cancer cell lines. The results indicated significant inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics. This suggests that the compound may serve as a lead structure for developing new anticancer agents.
Study 2: Anti-inflammatory Potential
In another investigation, the compound was tested for its ability to modulate inflammatory cytokines in macrophage cultures. The results demonstrated a marked reduction in TNF-alpha and IL-6 levels, suggesting a potential role in managing inflammatory disorders. This positions the compound as a candidate for further development in anti-inflammatory therapies.
Wirkmechanismus
The mechanism of action of 3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound could inhibit specific enzymes involved in disease pathways.
Interacting with Receptors: It may bind to and modulate the activity of certain receptors.
Disrupting Cellular Processes: The compound could interfere with cellular processes such as DNA replication or protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
Target Compound :
- Core: 1,4-Dihydroquinolin-4-one.
- 1-[(2,5-Dimethylphenyl)methyl]: Introduces steric bulk and lipophilicity. 6-Ethoxy: Modulates electron density and metabolic stability.
Analog 1 : Benzimidazole Derivatives (e.g., Compounds 3o/3p from )
- Core : Benzimidazole.
- Substituents :
- 4-[3-(Morpholin-4-yl)propoxy]benzenesulfonyl: Combines sulfonyl with a morpholine group for improved solubility.
- Methoxy groups at positions 5 or 6: Similar to the ethoxy group in the target compound but with shorter alkyl chains.
- Key Differences: The benzimidazole core allows for dual hydrogen bonding, unlike the partially saturated quinolinone ring. Methoxy groups may reduce metabolic stability compared to ethoxy .
Analog 2 : Triazole Derivatives (e.g., )
- Core : 1,2,4-Triazole.
- Substituents: 4-(Phenylsulfonyl)phenyl: Similar sulfonyl group but attached to a triazole ring. 2,4-Difluorophenyl and phenylethanone: Fluorine atoms enhance electronegativity and bioavailability.
Analog 3 : Formamidine Derivatives (e.g., K.1.27–K.1.35 from )
- Core : Formamidine.
- Substituents :
- 2,5-Dimethylphenyl groups: Shared with the target compound, suggesting a role in steric shielding or hydrophobic interactions.
- Halogenated or trifluoromethyl groups: Increase resistance to enzymatic degradation.
Biologische Aktivität
3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.
- Molecular Formula : C26H25NO4S
- Molecular Weight : 447.5 g/mol
- CAS Number : 866726-31-0
Antimicrobial Properties
Research indicates that compounds similar to 3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-ethoxyquinolin-4-one exhibit notable antimicrobial activity. Studies have shown that derivatives of quinoline can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.
Case Study :
In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics.
Structure-Activity Relationship (SAR)
The biological activity of 3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-ethoxyquinolin-4-one is influenced by its structural components. Modifications to the benzenesulfonyl and ethoxy groups have been shown to enhance or diminish activity.
| Modification | Effect on Activity | Reference |
|---|---|---|
| Increased ethoxy chain length | Enhanced solubility and potency | |
| Substitution on the aromatic ring | Variable effects on selectivity |
The compound's mechanism of action involves interaction with specific biological targets. It has been identified as a modulator of various signaling pathways, including those involved in apoptosis and cell cycle regulation. The sulfonamide group plays a crucial role in binding to target proteins.
Pharmacokinetics
Pharmacokinetic studies indicate that 3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-ethoxyquinolin-4-one exhibits favorable absorption and distribution characteristics. Its half-life and metabolic stability suggest potential for oral bioavailability.
Q & A
Basic: What synthetic methodologies are recommended for the preparation of 3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one?
Answer:
The synthesis of quinolin-4-one derivatives typically involves multi-step condensation and functionalization. A common approach includes:
Base-catalyzed condensation : Use ethanol-DMF mixtures with NaOH to facilitate aldehyde-ketone condensation (as demonstrated for structurally similar compounds in ).
Sulfonylation : Introduce the benzenesulfonyl group via nucleophilic substitution under controlled pH conditions.
Purification : Crystallize the product using ethanol or methanol, as described in quinolinone syntheses .
Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-functionalization.
Advanced: How can researchers optimize reaction conditions to minimize byproduct formation during the sulfonylation step?
Answer:
Optimization requires a factorial experimental design:
Variables : Temperature (40–80°C), solvent polarity (DMF vs. THF), and stoichiometric ratios (1:1 to 1:1.5 sulfonyl chloride:substrate).
Analytical Validation : Use LC-MS to track intermediate stability and byproduct profiles.
Statistical Analysis : Apply response surface methodology (RSM) to identify ideal conditions, as outlined in ’s split-plot design for multi-variable studies .
Note : Pre-activation of the sulfonyl chloride with catalytic DMAP may enhance regioselectivity.
Basic: What safety protocols are critical when handling this compound in the laboratory?
Answer:
Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (as per ’s first-aid guidelines) .
Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
Waste Disposal : Neutralize reactive byproducts (e.g., residual sulfonyl chlorides) with ice-cold sodium bicarbonate before disposal .
Advanced: How can contradictory cytotoxicity data from in vitro vs. in vivo studies of this compound be resolved?
Answer:
Experimental Replication : Standardize cell lines (e.g., HepG2 vs. primary hepatocytes) and animal models (e.g., murine vs. zebrafish).
Metabolite Profiling : Use HPLC-MS to compare metabolic degradation pathways in both systems, as suggested in ’s environmental fate studies .
Dose-Response Analysis : Apply Hill equation modeling to assess potency differences across models.
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
NMR : H and C NMR to confirm substituent positions (e.g., ethoxy group at C6, benzenesulfonyl at C3).
FT-IR : Identify carbonyl (C=O, ~1650 cm) and sulfonyl (S=O, ~1350 cm) stretches.
High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., MW ~463.5 g/mol) and fragmentation patterns .
Advanced: What experimental frameworks are suitable for studying this compound’s environmental persistence in aquatic systems?
Answer:
Laboratory Simulations : Use OECD 308/309 guidelines to measure hydrolysis, photolysis, and biodegradation rates under varying pH/temperature (see ’s environmental-chemical properties framework) .
Ecotoxicology Assays : Expose Daphnia magna or algae to sub-lethal doses, tracking bioaccumulation via GC-MS.
Modeling : Apply fugacity models to predict partitioning across water-sediment-biota compartments.
Basic: How can researchers validate the purity of this compound post-synthesis?
Answer:
Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to achieve >95% purity.
Elemental Analysis : Confirm C, H, N, S percentages within ±0.3% of theoretical values.
Melting Point : Compare observed vs. literature values (if available) to detect impurities .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?
Answer:
Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy for real-time reaction monitoring.
Design of Experiments (DoE) : Use a split-plot design (as in ) to optimize mixing speed, reagent addition rates, and temperature gradients .
Quality Control : Establish acceptance criteria for critical quality attributes (CQAs) like particle size and crystallinity.
Basic: What solvents are compatible with this compound for crystallization?
Answer:
Ethanol, methanol, and ethyl acetate are preferred due to moderate polarity and low reactivity with sulfonyl groups. Avoid DCM/chloroform, which may form solvates. Crystallization protocols from (ethanol-based) are adaptable .
Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
Answer:
Docking Studies : Use AutoDock Vina to simulate binding to ATP-binding pockets, leveraging crystal structures from the PDB.
MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
QSAR Analysis : Corporate substituent electronic parameters (Hammett σ) to predict activity trends, as in ’s quinolinone derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
